4-Guanidinobenzoic acid hydrochloride
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Overview
Description
4-Guanidinobenzoic acid hydrochloride is a guanidine derivative with the molecular formula C8H10ClN3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of other chemical substances and has notable biological activities.
Mechanism of Action
Target of Action
The primary target of 4-Guanidinobenzoic acid hydrochloride is Complement factor B . Complement factor B is part of the alternate pathway of the complement system, which plays a crucial role in the immune response. It is cleaved by factor D into two fragments: Ba and Bb .
Mode of Action
It is known that the compound interacts with complement factor b
Biochemical Pathways
It has been found to play a role in the crystallization and grain growth of tin-lead perovskites . It serves as a preservative to effectively inhibit Sn2+ oxidation, owing to the strong binding between N-(carboxypheny)guanidine hydrochloride and tin (II) iodide and the elevated energy barriers for oxidation .
Result of Action
It has been found to play a role in the synthesis of human acrosin inhibitor 4′-acetaminophenyl 4-guanidinobenzoate hydrochloride . It also has a significant impact on the efficiency and stability of perovskite solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Guanidinobenzoic acid hydrochloride typically involves the reaction of para-aminobenzoic acid with cyanamide in the presence of hydrochloric acid. The process can be summarized as follows:
Starting Materials: Para-aminobenzoic acid and cyanamide.
Reaction Conditions:
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Guanidinobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding reduced derivatives.
Substitution: The guanidine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Guanidinobenzoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is employed in enzyme inhibition assays and studies involving protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including inhibitors of serine proteases.
Comparison with Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-Guanidinobenzoic acid hydrochloride.
Guanidine hydrochloride: Shares the guanidine functional group but differs in its overall structure and applications.
Nafamostat mesilate: A related compound used as a serine protease inhibitor.
Uniqueness: this compound is unique due to its specific structure, which combines the guanidine group with a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications, particularly in the synthesis of pharmaceutical agents and materials for advanced technologies .
Properties
CAS No. |
42823-46-1 |
---|---|
Molecular Formula |
C8H10ClN3O2 |
Molecular Weight |
215.64 g/mol |
IUPAC Name |
4-(diaminomethylideneamino)benzoic acid;hydron;chloride |
InChI |
InChI=1S/C8H9N3O2.ClH/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13)(H4,9,10,11);1H |
InChI Key |
YETFLAUJROGBMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)N=C(N)N.Cl |
Canonical SMILES |
[H+].C1=CC(=CC=C1C(=O)O)N=C(N)N.[Cl-] |
Key on ui other cas no. |
42823-46-1 |
Pictograms |
Irritant |
Related CAS |
16060-65-4 (Parent) |
Synonyms |
4-[(Aminoiminomethyl)amino]benzoic Acid Hydrochloride; p-Guanidinobenzoic Acid Hydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Guanidinobenzoic acid hydrochloride used in the synthesis of other compounds?
A1: this compound serves as a key starting material for synthesizing various pharmaceutical compounds. For instance, it reacts with 6-Amidino-2-naphthol methanesulfonate to produce Nafamostat mesilate, an anti-pancreatitis drug []. This synthesis typically utilizes DCC (N,N'-Dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-Dimethylaminopyridine) as a catalyst []. In another example, it's used to create human acrosin inhibitor 4′-Acetaminophenyl 4-guanidinobenzoate hydrochloride through condensation with 4-acetaminophenol []. This reaction's efficiency can be optimized by carefully selecting the condensing agent, reaction time, and solvent [].
Q2: Beyond its use in pharmaceuticals, are there any other applications for this compound?
A2: Yes, recent research highlights its potential in material science, particularly in developing high-performance perovskite solar cells. this compound can act as a π-conjugated small-molecule cross-linker within the Pb-X framework of inorganic CsPbI2Br perovskites []. This cross-linking stiffens the structure, inhibiting ion migration and enhancing the material's stability against light and heat degradation [].
Q3: What are the solubility characteristics of this compound?
A3: Studies have investigated the solubility of this compound in various solvents at different temperatures. This information is crucial for optimizing reaction conditions during synthesis and understanding its behavior in different chemical environments [].
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